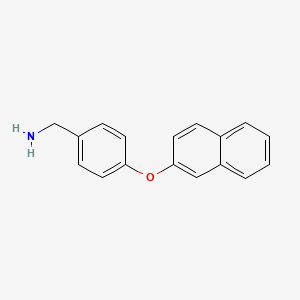

(4-(Naphthalen-2-yloxy)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-naphthalen-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRECSNUMCNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279421 | |

| Record name | 4-(2-Naphthalenyloxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937599-01-4 | |

| Record name | 4-(2-Naphthalenyloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937599-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Naphthalenyloxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Naphthalen 2 Yloxy Phenyl Methanamine

Experimental Elucidation of Reaction Mechanisms

There are no specific experimental studies in the published literature that elucidate the reaction mechanisms for the synthesis or transformation of (4-(Naphthalen-2-yloxy)phenyl)methanamine.

Hypothetically, the formation of the aryl ether bond in this compound would likely proceed through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The subsequent formation of the methanamine group could be achieved through various reductive amination protocols. Experimental elucidation would typically involve:

Kinetic Studies: Monitoring reaction rates under varying concentrations of reactants, catalysts, and temperatures to determine the reaction order and activation energy.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹⁸O in the naphthol or ¹⁵N in the amine source) to trace the pathways of atoms during the reaction.

In-situ Spectroscopic Analysis: Utilizing techniques like NMR, IR, or Mass Spectrometry to observe the reaction mixture in real-time and identify transient species.

Without such dedicated studies on this compound, any description of its reaction mechanism remains conjectural.

Analysis of Reactive Intermediates in Synthetic Pathways

Direct analysis of reactive intermediates in the synthetic pathways leading to or starting from this compound has not been reported.

Based on analogous reactions, the synthesis of the aryl ether linkage could involve intermediates such as:

Meisenheimer Complexes: In the case of a nucleophilic aromatic substitution pathway, the attack of the naphthoxide on an activated phenyl ring would form a resonance-stabilized anionic intermediate.

Organometallic Species: For a metal-catalyzed coupling (e.g., Buchwald-Hartwig or Ullmann condensation), intermediates would include oxidative addition complexes, where the metal inserts into the aryl-halide bond, and subsequent species formed upon coordination of the naphthol.

The formation of the benzylamine (B48309) moiety via reductive amination of a corresponding aldehyde would proceed through a Schiff base or iminium ion intermediate, which is then reduced.

The following table outlines potential intermediates based on common synthetic routes for analogous compounds.

| Synthetic Step | Reaction Type | Plausible Reactive Intermediate |

| Aryl Ether Formation | Nucleophilic Aromatic Substitution | Meisenheimer Complex |

| Aryl Ether Formation | Metal-Catalyzed Cross-Coupling | Pd(0)/Pd(II) or Cu(I)/Cu(II) catalytic species |

| Benzylamine Formation | Reductive Amination | Iminium ion / Schiff base |

This table is illustrative of potential intermediates and is not based on direct experimental observation for the title compound.

Detailed Studies of Catalytic Cycles in Metal-Mediated Transformations

No detailed studies of catalytic cycles specifically for metal-mediated transformations involving this compound are available.

However, the synthesis of the aryl ether bond is often accomplished via palladium or copper catalysis. A generalized catalytic cycle for a palladium-catalyzed Buchwald-Hartwig amination or etherification, which could be adapted for this synthesis, typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 4-bromobenzyl cyanide) to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol (naphthalen-2-ol) coordinates to the palladium center, often facilitated by a base which deprotonates the alcohol to form a more nucleophilic alkoxide.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the product and regenerating the Pd(0) catalyst.

Similarly, the synthesis of the benzylamine could be achieved through catalytic hydrogenation of a nitrile or reductive amination of an aldehyde, involving catalysts such as palladium on carbon (Pd/C) or nickel. A detailed mechanistic study would map out the interaction of the substrate with the catalyst surface and the stepwise transformations.

Investigation of Radical Pathways in Aryl-Amine and Ether Formation

While ionic pathways are more common for the synthesis of structures like this compound, radical pathways can also be considered, particularly under specific conditions such as photolysis or in the presence of radical initiators. There are no specific investigations of such pathways for the title compound.

In a broader context, radical mechanisms for C-N and C-O bond formation exist. For instance, photoredox catalysis can be used to generate radical intermediates for cross-coupling reactions. A hypothetical radical pathway for the formation of the aryl ether bond might involve the generation of a naphthyloxy radical, which could then add to an aryl radical or a suitable aromatic precursor.

Recent advances in photoredox-mediated hydrogen atom transfer (HAT) catalysis have enabled the site-selective α-C(sp³)–H arylation of amines to form benzylamines. nih.gov Such a reaction could, in principle, be applied to a precursor of this compound, proceeding through radical intermediates. However, this remains a speculative application as no such study has been published.

Computational and Theoretical Chemistry Studies of 4 Naphthalen 2 Yloxy Phenyl Methanamine

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For (4-(Naphthalen-2-yloxy)phenyl)methanamine, the HOMO is expected to be localized primarily on the electron-rich phenyl ether and aminomethyl moieties, while the LUMO is likely distributed over the electron-accepting naphthalene (B1677914) ring system. nih.govresearchgate.net

Interactive Table: Hypothetical Frontier Molecular Orbital Properties for this compound

Note: These values are illustrative and based on typical results for similar aromatic amines and ethers from DFT calculations. nih.gov

| Property | Description | Expected Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 | Represents electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 to -1.2 | Represents electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.3 to 5.2 | High value suggests good kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded: red regions indicate a negative electrostatic potential (electron-rich areas, susceptible to attack by electrophiles), while blue regions show a positive potential (electron-poor areas, susceptible to attack by nucleophiles). researchgate.netyoutube.com Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atom of the ether linkage and the nitrogen atom of the amine group, due to the high electron density of their lone pairs. These sites are the most likely to be protonated or to interact with Lewis acids. Conversely, the most positive potential (blue) would be found on the hydrogens of the amine group (N-H), making them potential sites for hydrogen bonding or interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule, providing insights into its stability. kahedu.edu.in For compounds similar in structure to this compound, NBO analysis reveals significant stabilization energies arising from the interaction between donor (lone pair) and acceptor (antibonding) orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| n(O) | π(C-C) | Data not specifically available for the target compound, but typically ranges from 5-20 kcal/mol in similar ether linkages. | kahedu.edu.in |

| n(N) | σ(C-H) | Data not specifically available for the target compound, but these interactions contribute to overall stability. | researchgate.net |

Fukui Function and Reactivity Site Prediction

The Fukui function is a key concept in conceptual density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.net

The function relates to the reactivity towards a nucleophilic attack (electron acceptance), while corresponds to the reactivity towards an electrophilic attack (electron donation). The function is used to predict sites for radical attacks. researchgate.net For aromatic compounds containing ether linkages and amine groups, the Fukui functions can pinpoint specific atoms that are more likely to participate in chemical reactions. The regions with the highest value of are the most probable sites for nucleophilic attack, whereas the regions with the highest are the most susceptible to electrophilic attack. This analysis is crucial for understanding the chemical behavior and designing new synthetic pathways. researchgate.net

| Atom/Region | Predicted Reactivity Type | Governing Fukui Function | Reference |

|---|---|---|---|

| Nitrogen atom in the aminomethyl group | Nucleophilic/Electrophilic | f⁻(r) / f⁺(r) | researchgate.netresearchgate.net |

| Oxygen atom of the ether linkage | Nucleophilic | f⁻(r) | researchgate.netresearchgate.net |

| Aromatic carbons of the naphthalene and phenyl rings | Electrophilic | f⁺(r) | researchgate.netresearchgate.net |

Spectroscopic Feature Predictions and Vibrational Analysis

Theoretical Vibrational Frequencies (FT-IR, FT-Raman) and Band Assignment

Theoretical calculations, typically using DFT methods like B3LYP, are employed to predict the vibrational frequencies of molecules. nih.govresearchgate.net These calculated frequencies, after appropriate scaling to correct for anharmonicity and other systematic errors, can be correlated with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. kahedu.edu.inesisresearch.org

For a molecule like this compound, the vibrational spectrum is complex, with characteristic bands arising from the naphthalene, phenyl, ether, and aminomethyl functional groups.

Naphthalene and Phenyl Rings: The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the rings give rise to a series of bands between 1600 and 1400 cm⁻¹.

Ether Linkage: The asymmetric C-O-C stretching vibration is a key indicator of the ether linkage and is expected to appear in the region of 1270-1200 cm⁻¹. The symmetric stretching is typically found at lower wavenumbers. esisresearch.org

Aminomethyl Group (-CH₂NH₂): The N-H stretching vibrations of the primary amine group usually appear as two bands in the 3500-3300 cm⁻¹ range. kahedu.edu.in The CH₂ group exhibits symmetric and asymmetric stretching vibrations around 2950 and 2850 cm⁻¹, respectively. The NH₂ scissoring mode is expected around 1650-1580 cm⁻¹. esisresearch.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3500 - 3300 | kahedu.edu.in |

| Aromatic C-H Stretching | 3100 - 3000 | researchgate.net |

| Aliphatic C-H Stretching (CH₂) | 2975 - 2850 | esisresearch.org |

| NH₂ Scissoring | 1650 - 1580 | esisresearch.org |

| Aromatic C=C Stretching | 1600 - 1400 | globalresearchonline.net |

| Asymmetric C-O-C Stretching | 1270 - 1200 | esisresearch.org |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. liverpool.ac.ukscienceopen.com These predictions are valuable for confirming the molecular structure by comparing the calculated shifts with experimental data. researchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the naphthalene ring, the phenyl ring, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The aromatic protons would resonate in the downfield region (typically δ 7.0-8.0 ppm). The chemical shift of the methylene protons adjacent to the phenyl ring and the amine group would be influenced by the electron-withdrawing nature of these groups. The amine protons are often broad and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum would similarly show characteristic signals for the different carbon atoms. The carbons of the naphthalene and phenyl rings would appear in the aromatic region (δ 110-160 ppm). The carbon atom of the methylene group (-CH₂) would have a chemical shift in the aliphatic region, influenced by its attachment to the aromatic ring and the nitrogen atom. rsc.org

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Naphthalene, Phenyl) | 7.0 - 8.5 | rsc.orgmdpi.com |

| ¹H | -CH₂- (Benzylic) | ~3.8 - 4.8 | rsc.org |

| ¹H | -NH₂ | Variable, typically 1.5 - 3.5 (can be broader) | kahedu.edu.in |

| ¹³C | Aromatic (Naphthalene, Phenyl) | 110 - 160 | researchgate.net |

| ¹³C | -CH₂- (Benzylic) | ~45 - 55 | rsc.org |

Electronic Absorption Spectra (UV-Vis) and Excitation Energies (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their electronic excitation energies and oscillator strengths. scienceopen.com The results can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. globalresearchonline.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended aromatic system formed by the naphthalene and phenyl rings. The ether linkage and the aminomethyl group act as auxochromes, which can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations and the charge transfer characteristics of the molecule. scienceopen.com

| Parameter | Predicted Value/Range | Description | Reference |

|---|---|---|---|

| λ_max | Expected in the UV region, likely with multiple bands between 200-350 nm. | Wavelength of maximum absorption corresponding to electronic transitions. | scienceopen.com |

| Electronic Transitions | Primarily π → π | Excitation of electrons from bonding π orbitals to antibonding π orbitals. | globalresearchonline.net |

| HOMO-LUMO Gap | A smaller energy gap generally corresponds to a longer wavelength of absorption. | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | scienceopen.com |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. nih.gov The NCI index is a computational tool that allows for the visualization and analysis of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, based on the electron density and its derivatives. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots represent the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to H···H, C···H/H···C, and O···H/H···O contacts. The percentage contribution of each interaction type is crucial for understanding the packing forces. For instance, in similar aromatic compounds, H···H interactions often constitute the largest percentage of the surface area, reflecting the prevalence of hydrogen atoms on the molecular periphery. nih.govnih.gov C···H/H···C interactions are also significant, often indicative of C-H···π interactions, while O···H/H···O contacts would point to hydrogen bonding involving the ether oxygen and the amine group. nih.gov

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Related Naphthalene Derivative

This table illustrates the type of data obtained from a Hirshfeld analysis on a comparable molecule, as specific data for the target compound is not available.

| Interaction Type | Contribution (%) |

| H···H | 64.6 |

| C···H/H···C | 27.1 |

| O···H/H···O | 5.2 |

| C···C | 3.1 |

Data adapted from a study on a related naphthalene compound for illustrative purposes. nih.gov

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis

Reduced Density Gradient (RDG) analysis is a technique based on electron density (ρ) and its gradient (∇ρ) that allows for the visualization and characterization of non-covalent interactions (NCIs). researchgate.netnih.gov An NCI plot graphically reveals regions of hydrogen bonding, van der Waals forces, and steric repulsion within a molecular system. researchgate.netresearchgate.net

In these plots, large, low-density green surfaces typically indicate weak van der Waals interactions, which would be expected between the large naphthalene and phenyl rings of this compound. Blue surfaces signify stronger, attractive interactions like hydrogen bonds. For this molecule, blue regions would likely be observed between the amine group's hydrogen atoms and the ether oxygen of a neighboring molecule. Red areas in an NCI plot denote strong repulsive interactions, such as those found in the center of rings or areas of steric clash. researchgate.net The analysis provides a qualitative picture of the bonding and spatial arrangement driven by these non-covalent forces. researchgate.net

Quantitative Analysis of Stabilizing and Destabilizing Intermolecular Interactions

Beyond the qualitative visualization from Hirshfeld and NCI analyses, computational methods can quantify the energy associated with intermolecular interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or energy framework calculations provide deeper insights into the forces governing the crystal structure.

Investigation of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. unamur.beresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of new materials by calculating the first-order hyperpolarizability (β). physchemres.org

For this compound, the presence of an electron-rich naphthalene-ether system connected to a phenylmethanamine group suggests potential for intramolecular charge transfer, a key feature for NLO activity. DFT calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the components of the first hyperpolarizability tensor (β). The total hyperpolarizability is a key indicator of the molecule's potential for second-harmonic generation (SHG). physchemres.org The results are often compared to known NLO materials, such as urea (B33335) or p-nitroaniline, to benchmark their performance. researchgate.net

Table 2: Representative Calculated NLO Properties

This table shows typical parameters calculated in an NLO study. The values are hypothetical as specific data for the target compound is not available.

| Parameter | Symbol | Representative Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | α | 2.5 x 10⁻²³ esu |

| First Hyperpolarizability | β | 8.0 x 10⁻³⁰ esu |

These calculations are crucial for the rational design of new molecules with enhanced NLO properties, providing a theoretical foundation to guide synthetic efforts. physchemres.org

Research on Derivatives and Analogues of 4 Naphthalen 2 Yloxy Phenyl Methanamine

Structural Modification Strategies and Design Rationales

The design of derivatives based on the (4-(Naphthalen-2-yloxy)phenyl)methanamine structure is often guided by specific strategic goals, such as enhancing biological activity or improving physicochemical properties. A primary strategy involves the principle of molecular hybridization, where distinct pharmacophoric units are combined to create a new molecule with potentially enhanced or novel characteristics. The naphthalene (B1677914) moiety itself is a key component in several approved drugs and is often introduced into biologically active compounds to improve their pharmacological profile. nih.gov

Rational design approaches frequently draw inspiration from existing bioactive molecules. For instance, in the development of kinase inhibitors, a common strategy has been to replace a central phenyl ring with a more rigid and bulkier naphthalene ring to optimize interactions within a target's binding pocket. nih.gov This type of modification aims to create a more stretched conformation that can be advantageous for biological activity. nih.gov Furthermore, the naphthalene scaffold is considered a convenient platform for structural modifications that can influence a compound's absorption, distribution, and metabolism. nih.govresearchgate.net

Another key design rationale is the exploration of structure-activity relationships (SAR) through systematic substitution. This involves introducing various functional groups at different positions on the aromatic rings to probe for favorable interactions. For example, decorating a terminal phenyl ring with different lipophilic substituents is a common tactic to study the effect of hydrophobic interactions. nih.gov The introduction of groups capable of forming hydrogen bonds is also a critical consideration in the design of new analogues.

| Modification Strategy | Design Rationale | Example from Related Scaffolds |

| Ring Replacement | To introduce rigidity, bulk, and novel interactions. nih.gov | Replacing a central phenyl ring with a naphthalene ring. nih.gov |

| Substituent Introduction | To probe hydrophobic/hydrophilic interactions and improve the pharmacological profile. nih.govnih.gov | Adding methyl, chloro, or trifluoromethyl groups to aromatic rings. nih.gov |

| Linker Modification | To alter the conformation and spacing between key structural motifs. nih.gov | Replacing a rigid ring system with a more flexible ethyl linker. nih.gov |

| Bioisosteric Replacement | To improve properties like solubility or metabolic stability. nih.gov | Incorporating a 1,2,4-triazole (B32235) moiety to increase solubility. nih.gov |

Synthetic Approaches for Analogues with Varied Aryloxy or Amine Moieties

The synthesis of analogues of this compound with different aryloxy or amine groups typically involves well-established chemical transformations.

Varying the Aryloxy Moiety: The ether linkage is commonly formed via a nucleophilic aromatic substitution or a copper- or palladium-catalyzed cross-coupling reaction. For instance, to create analogues with different aromatic groups in place of the naphthalene, a key intermediate such as 4-fluorobenzonitrile (B33359) or a 4-halobenzylamine derivative can be reacted with various phenols or naphthols under basic conditions (e.g., Williamson ether synthesis).

Varying the Amine Moiety: Modifications to the primary amine are diverse.

N-Alkylation/N-Arylation: The primary amine can be converted to secondary or tertiary amines through reductive amination with aldehydes or ketones, or via Buchwald-Hartwig amination with aryl halides.

Conversion to Amides/Sulfonamides: The amine can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. For example, the synthesis of N-(1,3-disubstituent-1H-1,2,4-triazol-5-yl)-2-phenoxyacetamides has been achieved through the acylation of an amino-triazole with an acid chloride. nih.gov

Incorporation into Heterocycles: The aminomethyl group can serve as a starting point for building heterocyclic rings, such as imidazoles or triazoles. rsc.org

A common synthetic pathway to create analogues with varied amine functionalities involves Suzuki coupling. For example, a naphthalenyl boronic acid pinacol (B44631) ester can be coupled with various 4-bromophenyl intermediates that already contain the desired modified amine moiety (e.g., azetidines, piperidines). nih.gov Subsequent hydrolysis of an ester group, if present, yields the final product. nih.gov

Investigation of Positional Isomers and Stereoisomers

The spatial arrangement of substituents in the this compound scaffold is critical, and researchers have investigated both positional and stereoisomers to understand its influence.

Positional Isomers: Positional isomerism can be explored by changing the attachment points on both the naphthalene and phenyl rings.

Naphthalene Ring: The oxygen can be attached at the C-1 position of the naphthalene ring, leading to the (4-(Naphthalen-1-yloxy)phenyl)methanamine isomer. The synthesis of related 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives has been reported as part of drug discovery programs. nih.gov

Phenyl Ring: The naphthalen-2-yloxy and aminomethyl groups can be situated in a meta (1,3) or ortho (1,2) relationship on the phenyl ring, in addition to the para (1,4) arrangement of the parent compound. The meta isomer, [3-(naphthalen-2-yloxy)phenyl]methanamine, is a known compound. uni.lu Another type of isomer involves the direct linkage of the rings, such as in (4-naphthalen-2-ylphenyl)methanamine, where the ether oxygen is absent. uni.lu

Stereoisomers: If the core structure is modified to include a chiral center, the investigation of individual stereoisomers becomes important. For example, in related tetralone derivatives, which share a similar bicyclic amine structure, the different stereoisomers (1a-d) were synthesized and evaluated separately. nih.gov It was found that the biological activity was highly dependent on the specific stereochemistry of the individual isomer, with one isomer exhibiting superior in vivo activity compared to the others. nih.gov This highlights the importance of stereochemical configuration for the biological function of such molecules.

| Isomer Type | Description | Known or Studied Example | Reference |

| Positional (Naphthalene) | Ether linkage at C-1 of naphthalene instead of C-2. | 2-(Naphthalen-1-yloxy)-N-phenylacetamide derivatives | nih.gov |

| Positional (Phenyl) | Meta (1,3) substitution on the phenyl ring. | [3-(Naphthalen-2-yloxy)phenyl]methanamine | uni.lu |

| Positional (Linkage) | Direct C-C bond between rings, no ether oxygen. | [4-(Naphthalen-2-yl)phenyl]methanamine | uni.lu |

| Stereoisomer | Different 3D arrangements at a chiral center. | Stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone | nih.gov |

Exploration of Naphthalene Ring Substitutions

The naphthalene ring system is a prime target for substitution to modulate the electronic and steric properties of the molecule. A wide variety of synthetic methods are available for this purpose, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. researchgate.net

Research on related naphthalene-containing scaffolds has shown that introducing different substituents can have a significant impact. For example, in a series of naphthalene-based diarylamides, substitutions on the naphthalene ring were part of the design strategy to develop pan-Raf kinase inhibitors. nih.gov Similarly, studies on other complex naphthalene derivatives have introduced groups like methyl, chloro, trifluoromethyl, and methoxy (B1213986) onto the aromatic systems. nih.gov In one study, the introduction of a carbonyl group onto a ring system attached to the naphthalene moiety was found to increase antitumor activity. nih.gov The development of functionalized, substituted naphthalenes has also been pursued for applications in materials science, such as fluorescent sensors, indicating the broad utility of such modifications. google.com

Studies on Variations in the Phenyl Ring and Methylene (B1212753) Linker

Phenyl Ring Variations: The central phenyl ring is another key site for modification. Introducing substituents can alter the molecule's properties and interactions. In the development of α7 nicotinic acetylcholine (B1216132) receptor antagonists, for example, a phenylmethanamine derivative was modified with a trifluoromethyl group at the 2-position and an isopropoxy group at the 4-position. These substitutions influence physicochemical properties like lipophilicity and basicity.

In studies of other diaryl ether systems, mono- and di-substitution on a terminal phenyl ring with groups like fluorine and methyl were found to be optimal for cytotoxic activity against certain cell lines. nih.gov Conversely, introducing a bulky and polar morpholine (B109124) group was found to be detrimental, likely due to a steric clash in the target binding pocket. nih.gov This demonstrates that the size and polarity of substituents on the phenyl ring are critical design considerations.

Methylene Linker Variations: The methylene (-CH2-) linker provides flexibility and specific spacing between the phenyl ring and the amine. Variations in this linker can significantly alter the compound's conformation.

Homologation: The linker can be extended by one or more carbons, such as in [3-(Naphthalen-2-yloxymethyl)phenyl]methanamine, where an additional methylene group is inserted between the ether oxygen and the phenyl ring, creating a benzylic ether structure. nih.gov

Incorporation into a larger group: The linker can be part of a more complex functional group. For example, in a series of TRPM4 inhibitors, the aminomethyl group was replaced by an N-phenylacetamide moiety, effectively changing the linker to -O-CH2-C(=O)NH-. nih.gov

Rigidification: The linker can be incorporated into a cyclic structure to reduce conformational flexibility. Studies on related molecules have explored replacing flexible linkers with more rigid ring systems to optimize the presentation of key binding motifs. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as Chemical Building Blocks for Complex Organic Molecules

The utility of (4-(Naphthalen-2-yloxy)phenyl)methanamine as a chemical building block is rooted in the reactivity of its primary amine group and the influence of its large aromatic framework. The amine functionality serves as a potent nucleophile and a site for a variety of chemical transformations, making it a valuable starting point for the synthesis of more complex organic molecules. For instance, phenylamines are recognized as valuable building blocks for creating layered inorganic-organic hybrid structures. The naphthalene (B1677914) component of the molecule is also of great importance, as the introduction of a naphthalene unit into organic molecules can enhance properties such as thermal and photostability. This makes naphthalene-containing compounds attractive for applications in materials science, such as for organic solid-state laser dyes.

The structural characteristics of this compound make it a candidate for the synthesis of bioactive molecules. Naphthalene derivatives have been investigated for their potential as apoptosis inducers, and N-methyl-N-phenylnaphthalen-1-amines, which share structural similarities with our title compound, have been identified as potent inducers of apoptosis. Furthermore, related structures, such as 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, have been designed and synthesized as inhibitors of the TRPM4 ion channel, which is a potential target for the treatment of prostate cancer. These examples underscore the potential of this compound as a scaffold for the development of new therapeutic agents.

Formation of Coordination Complexes and Chelating Ligands (e.g., Schiff Bases)

The primary amine group of this compound allows for its facile conversion into Schiff bases through condensation reactions with various aldehydes and ketones. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone of coordination chemistry due to their exceptional ability to form stable complexes with a wide range of metal ions. These Schiff base ligands can act as chelating agents, binding to metal centers through multiple donor atoms.

The resulting metal complexes often exhibit interesting properties and have diverse applications. For example, Schiff base complexes are studied for their potential catalytic activity and biological applications. The coordination of a metal ion to a Schiff base ligand can significantly alter the electronic and steric properties of the organic framework, leading to novel materials with tailored functionalities. The synthesis of Schiff bases from substituted anilines and their subsequent complexation with metals like copper(II), nickel(II), and cobalt(II) have been widely reported. The resulting complexes can adopt various geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure.

Table 1: Examples of Metal Complexes with Schiff Base Ligands

| Schiff Base Ligand Derived From | Metal Ion(s) | Resulting Complex Geometry/Properties | Reference(s) |

|---|---|---|---|

| 4,4-diaminodiphenyl ether and vanillin | Cu(II) | Characterized by charge transfer and d-d transitions. | |

| 2-hydroxy-4-methoxy benzophenone (B1666685) and aniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Microcrystalline nature with uniform morphology. | |

| 4-antipyrincarboxaldehyde and 2-amino-5-(2-hydroxy-phenyl-1,3,4-oxadiazol) | Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear complexes with a 2:2 metal-to-ligand ratio. |

Potential as Precursors for Polymeric Materials

The structure of this compound suggests its potential use as a monomer in the synthesis of various polymeric materials. The presence of the amine group allows for its incorporation into polymer chains through reactions such as polyamidation or polyimidation. Naphthalene-based polymers are known for their high thermal stability and desirable mechanical properties.

One approach to creating polymers from this monomer would be through a reaction with a dicarboxylic acid or its derivative to form a polyamide. The resulting polymer would feature the bulky naphthyloxy side group, which could impart specific properties such as increased rigidity, altered solubility, and enhanced thermal performance. Another possibility is the synthesis of hyper-crosslinked aromatic polymers. These materials are characterized by a high surface area and can be used as supports for catalysts. For example, naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions. The synthesis of such polymers often involves Friedel-Crafts alkylation reactions, and the functional groups on the monomer can influence the porosity and other properties of the resulting polymer.

Intermediates in the Production of Fine Chemicals

The compound this compound can serve as a valuable intermediate in the synthesis of a variety of fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals, including pharmaceuticals, agrochemicals, and electronic materials. The unique combination of the naphthalene and phenylamine moieties in this compound makes it a desirable precursor for molecules with specific biological or physical properties.

For example, pyrrol-3-ones, a class of heterocyclic compounds with a range of biological activities, can be synthesized through the intramolecular cyclization of aminoacetylenic ketones. A compound like this compound could potentially be modified to create a precursor for such a cyclization, leading to novel heterocyclic systems. The development of new synthetic routes to such compounds is an active area of research. The versatility of this intermediate allows for its use in the construction of a diverse library of compounds for screening in drug discovery programs and for the development of new materials with tailored properties.

Future Directions in 4 Naphthalen 2 Yloxy Phenyl Methanamine Research

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. citedrive.comrsc.org Future research on (4-(Naphthalen-2-yloxy)phenyl)methanamine is expected to prioritize the development of novel synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for synthesizing amines and ether linkages often rely on harsh reagents and produce significant waste. rsc.org Therefore, a shift towards greener alternatives is essential.

Key areas of focus will likely include:

Catalytic Amination Reactions: The use of transition metal catalysts for amination reactions is a promising avenue. researchgate.net These methods can activate molecular oxygen for greener oxidation processes, reducing the reliance on stoichiometric oxidants. researchgate.net Future studies could explore catalysts that enable the direct amination of precursors to this compound under mild conditions.

Green Solvents and Reaction Conditions: A significant push towards the use of greener solvents, such as water or bio-derived alcohols, is anticipated. acs.orgmdpi.com Techniques like microwave-assisted synthesis and ultrasound irradiation may also be employed to reduce reaction times and energy consumption. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be a primary goal. rsc.org This can be achieved through the design of catalytic cycles that minimize the formation of byproducts.

A comparison of potential green synthetic approaches is presented in Table 1.

| Synthetic Approach | Catalyst/Reagent | Solvent | Key Advantage |

| Catalytic Reductive Amination | Transition Metal Catalyst (e.g., Ni, Fe, Co) | Green Solvents (e.g., Ethanol, Water) | Avoids stoichiometric and often hazardous reducing agents. rsc.orgacs.org |

| Molybdenum-Catalyzed Allylic Amination | Molybdenum Complex | Ethanol | High regioselectivity and potential for catalyst recycling. acs.org |

| Microwave-Assisted Synthesis | Metal or Organocatalyst | Minimal or No Solvent | Significant reduction in reaction time and energy consumption. nih.gov |

| Ultrasound-Mediated Synthesis | - | Water or other green solvents | Enhanced reaction rates and yields through acoustic cavitation. nih.gov |

Advanced Mechanistic Insights via In Situ Spectroscopy and Real-Time Monitoring

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling the formation of desired isomers and minimizing impurities. Future research will likely employ advanced spectroscopic techniques for in situ and real-time monitoring of the reaction progress.

Promising techniques include:

In Situ NMR Spectroscopy: This powerful tool allows for the direct observation of reactants, intermediates, and products as the reaction unfolds, providing detailed kinetic and mechanistic data. rsc.orgmpg.de For the synthesis of this compound, which involves an ether linkage, insights can be drawn from studies on similar reactions like the Williamson ether synthesis. rsc.orgresearchgate.net

Real-Time Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to monitor catalytic cycles in real-time, even at very low catalyst loadings. rsc.orgresearchgate.netchemrxiv.org This would be invaluable for understanding the individual steps in a catalytic synthesis of the target compound.

Quantum-Mechanical Calculations: In conjunction with experimental data, computational methods can be used to model transition states and reaction pathways, providing a deeper understanding of the factors that control reactivity and selectivity. rsc.orgresearchgate.net

These advanced analytical methods will enable researchers to build comprehensive kinetic models and gain unprecedented insights into the formation of this compound. researchgate.net

High-Throughput Computational Screening for Rational Design of Related Structures

Computational chemistry offers a powerful platform for the rational design of novel molecules with tailored properties. High-throughput computational screening can be employed to explore a vast chemical space of derivatives of this compound, identifying candidates with enhanced performance for specific applications.

Future computational studies are expected to involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, as well as the photophysical properties, of novel derivatives. rsc.orgmdpi.com This allows for the in-silico design of molecules with desired optoelectronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological or material properties, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.gov

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. Molecular dynamics simulations can then provide insights into the stability and dynamics of the ligand-protein complex.

A hypothetical workflow for the computational design of new materials based on the this compound scaffold is outlined in Table 2.

| Step | Computational Method | Objective |

| 1. Library Generation | Combinatorial enumeration | Create a virtual library of derivatives with diverse functional groups. |

| 2. Property Prediction | DFT, TD-DFT | Calculate key electronic and optical properties (e.g., HOMO/LUMO levels, absorption/emission spectra). rsc.org |

| 3. High-Throughput Screening | Automated workflows | Filter the library based on desired property ranges for a specific application. |

| 4. Lead Candidate Selection | In-depth analysis | Select the most promising candidates for experimental synthesis and characterization. |

Exploration of New Application Areas in Materials Science and Green Chemistry

The unique combination of a naphthalene (B1677914) moiety, an ether linkage, and a primary amine group in this compound suggests its potential utility in a variety of fields, particularly materials science and green chemistry.

Future research is likely to explore the following application areas:

Organic Electronics: Naphthalene-based compounds are known for their interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgmdpi.comnih.gov The this compound scaffold could serve as a building block for new organic semiconductors.

Polymer Science: The primary amine group can act as a reactive handle for the incorporation of this molecule into polymer backbones or as a pendant group, potentially leading to the development of novel polymers with tailored thermal, mechanical, and optical properties. mdpi.com

Fluorescent Probes: The naphthalene core is a well-known fluorophore. nih.gov Derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes.

Green Chemistry Applications: Aromatic amines are being explored for applications such as carbon capture. acs.org The potential of this compound and its derivatives in CO2 adsorption or as a building block for porous organic frameworks could be a fruitful area of investigation.

The exploration of these new application areas, driven by the development of sustainable synthetic methods and a deep mechanistic understanding, will undoubtedly shape the future of research on this compound.

Q & A

Q. What are the optimal synthetic routes for (4-(Naphthalen-2-yloxy)phenyl)methanamine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling naphthalen-2-ol with a halogenated phenylmethanamine precursor via Ullmann or Buchwald-Hartwig amination. For example, copper(I)-catalyzed Ullmann coupling under reflux with KCO in DMF can yield the target compound. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR analysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl or DMSO-d to confirm structural integrity and substituent positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability under varying pH conditions.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify amine and ether functional groups .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in DMSO or ethanol (10–50 mM stock solutions). Stability tests under physiological conditions (37°C, pH 7.4) should be conducted using UV-Vis spectroscopy to detect degradation over 24–72 hours. For long-term storage, lyophilization at -20°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How does the naphthalenyloxy substituent influence the compound’s interaction with biological targets compared to other aryloxy groups?

- Methodological Answer : Structure-activity relationship (SAR) studies comparing naphthalenyloxy with chlorophenoxy or methoxyphenoxy derivatives can be performed. Use competitive binding assays (e.g., fluorescence polarization) against targets like G-protein-coupled receptors (GPCRs) or kinases. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities and steric effects caused by the naphthalene ring’s bulkiness .

Q. How can contradictory data on the compound’s anti-inflammatory vs. cytotoxic effects be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM to µM) in primary cell lines (e.g., RAW 264.7 macrophages) and cancer cells (e.g., HeLa).

- Mechanistic Profiling : Use RNA-seq to identify upregulated/downregulated pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis).

- Metabolite Screening : LC-MS/MS to detect reactive intermediates that may explain cytotoxicity .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent Models : Administer intravenously (5–10 mg/kg) or orally (20–50 mg/kg) to assess bioavailability (plasma LC-MS/MS monitoring).

- Toxicokinetics : Measure liver enzyme levels (ALT/AST) and renal clearance over 14 days.

- Tissue Distribution : Radiolabel the compound (C) and quantify accumulation in organs via scintillation counting .

Q. How can computational approaches predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Methodological Answer :

- QSAR Models : Use tools like ADMET Predictor or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition.

- In Silico Toxicity : Derek Nexus for predicting hepatotoxicity or cardiotoxicity based on structural alerts.

- Metabolic Pathway Prediction : GLORY or Meteor software to identify potential Phase I/II metabolites .

Q. What strategies mitigate oxidative degradation during storage and experimental use?

- Methodological Answer :

- Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation.

- Controlled Atmosphere : Store under argon or nitrogen to limit oxygen exposure.

- Stability-Indicating Assays : Regularly monitor degradation via UPLC-PDA at 254 nm .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to its tert-butyl or morpholinoethoxy analogs?

- Methodological Answer :

- Synthetic Modifications : Replace naphthalenyloxy with tert-butyl or morpholinoethoxy groups via nucleophilic substitution.

- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).

- Thermodynamic Solubility : Use shake-flask method to assess differences in aqueous solubility .

Q. What experimental evidence supports the hypothesis that this compound acts as a selective serotonin receptor modulator?

- Methodological Answer :

- Radioligand Binding Assays : Use H-5-HT in HEK293 cells expressing recombinant 5-HT receptors.

- Functional Assays : Measure intracellular Ca flux (Fluo-4 AM dye) upon receptor activation.

- Knockdown Models : siRNA-mediated silencing of 5-HT receptors to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.